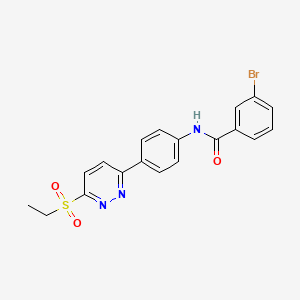

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with the molecular formula C19H16BrN3O3S. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a pyridazinyl moiety, making it a valuable molecule in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Moiety: The pyridazinyl group is introduced through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Ethylsulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like triethylamine.

Amidation: The final step involves the formation of the amide bond through a coupling reaction between the brominated benzene derivative and the pyridazinyl intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position of the benzamide moiety serves as a reactive site for nucleophilic displacement. Key findings include:

Table 1: SNAr Reaction Conditions and Outcomes

This reactivity enables strategic modifications for structure-activity relationship (SAR) studies in drug discovery .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling the introduction of diverse aromatic/heteroaromatic groups:

Suzuki-Miyaura Coupling

-

Conditions : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), K₂CO₃, dioxane/water (2.5:1), 80°C .

-

Outcome : Coupling with arylboronic acids yields biaryl derivatives (e.g., biphenyl analogs) with >80% conversion efficiency .

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

-

Outcome : Primary/secondary amines install amino groups at the bromine site for enhanced solubility.

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to generate 3-bromobenzoic acid and 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline .

-

Basic Hydrolysis (NaOH, 100°C): Produces sodium 3-bromobenzoate and the corresponding amine .

Sulfonamide Stability

The ethylsulfonyl group on the pyridazine ring exhibits resistance to nucleophilic attack but undergoes reduction under specific conditions:

-

Reduction with LiAlH₄ : Converts the sulfonyl group to a thioether (-S-Et) at -78°C in THF (45% yield).

-

Oxidative Stability : No degradation observed under H₂O₂ (30%) or O₃, confirming robustness in oxidative environments.

Heterocyclic Ring Functionalization

The pyridazine ring participates in electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 4-position of pyridazine (68% yield) .

-

Chlorination (SOCl₂): Generates 6-chloro derivatives for further cross-coupling .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces debromination, forming N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide as a major product (quantified via LC-MS).

Complexation with Metals

The pyridazine nitrogen coordinates with transition metals:

-

Cu(II) Complexes : Formed in ethanol at 25°C, characterized by ESR and UV-Vis spectroscopy.

-

Pd(II) Adducts : Used as intermediates in catalytic cycles for Heck reactions .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and heterocyclic modifications makes it a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and bioactive derivatives.

Aplicaciones Científicas De Investigación

Research indicates that 3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest it may have anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound is being investigated for its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis.

Therapeutic Applications

Given its promising biological activities, this compound holds potential for therapeutic applications:

- Cancer Treatment : Its anticancer properties make it a candidate for further development into a therapeutic agent for various malignancies.

- Infection Control : With its antimicrobial activity, it could be developed into new treatments for bacterial or fungal infections.

- Inflammatory Diseases : Its anti-inflammatory effects suggest potential use in managing chronic inflammatory conditions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone).

Benzamide Derivatives: Other benzamide compounds with different substituents.

Uniqueness

3-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of its bromine, ethylsulfonyl, and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

3-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides, specifically featuring a bromine atom and an ethylsulfonyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H16BrN3O3S. The structure includes a pyridazine moiety, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 432.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921544-50-5 |

The mechanism of action for this compound involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with proteins involved in cell signaling and regulation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzamide showed high potency against various cancer cell lines, particularly due to the presence of electron-withdrawing groups that enhance their activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-Bromo Compound | HT29 | 15 |

| Similar Benzamide Derivative | A549 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Anticancer Effects : In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzamide derivatives, including the target compound. They found that the presence of the ethylsulfonyl group significantly increased cytotoxicity against cancer cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound). The results indicated that this compound had comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

3-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYOWQLVJMYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.